![molecular formula C21H28N2O4 B229398 3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2-METHOXYPHENYL)PROPANAMIDE](/img/structure/B229398.png)
3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2-METHOXYPHENYL)PROPANAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(2-methoxyphenyl)propanamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and an amide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(2-methoxyphenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate Amine: The synthesis begins with the preparation of 3,4-dimethoxyphenethylamine from 3,4-dimethoxybenzaldehyde through a series of reactions including reduction and amination.
Amide Formation: The intermediate amine is then reacted with 2-methoxyphenylacetic acid or its derivatives under amide coupling conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4
特性
分子式 |
C21H28N2O4 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C21H28N2O4/c1-23(13-11-16-9-10-19(26-3)20(15-16)27-4)14-12-21(24)22-17-7-5-6-8-18(17)25-2/h5-10,15H,11-14H2,1-4H3,(H,22,24) |
InChIキー |
MOXUIYOOBLBSFF-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=CC=C2OC |
正規SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


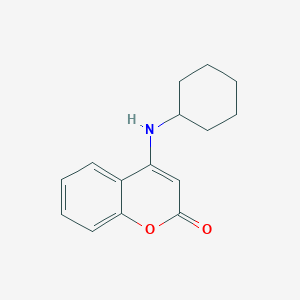
![N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229320.png)
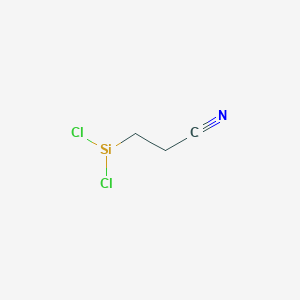
![3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B229370.png)
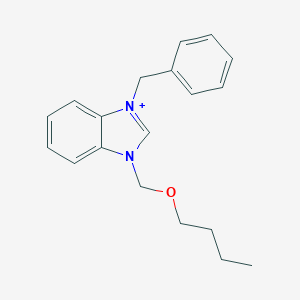
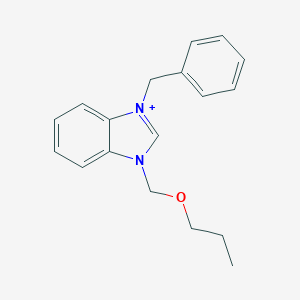
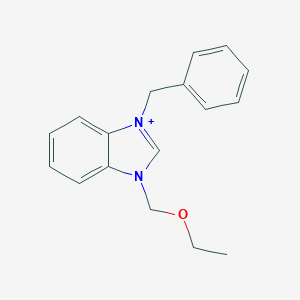
![(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B229394.png)
![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(4-METHOXYPHENYL)PROPANAMIDE](/img/structure/B229397.png)
![1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B229399.png)
![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(3,5-DIMETHOXYPHENYL)PROPANAMIDE](/img/structure/B229403.png)
![3-[cyclopropylmethyl(propyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B229405.png)
![1-(2-Fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B229407.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine](/img/structure/B229412.png)
